(-)-Verbenone

Vue d'ensemble

Description

Levoverbenone est un composé organique naturel classé comme un terpène. Il s’agit de l’isomère (−) de la verbenone et on le trouve dans diverses plantes, notamment le romarin. Levoverbenone est connu pour son odeur caractéristique agréable et est utilisé comme expectorant dans les applications médicales .

Méthodes De Préparation

Le levoverbenone peut être synthétisé par l’oxydation du terpène α-pinène plus courant. Ce processus implique des conditions de réaction spécifiques pour garantir que l’isomère correct est produit. Les méthodes de production industrielle impliquent souvent l’extraction d’huiles essentielles de plantes comme le romarin, où le levoverbenone se trouve en concentrations élevées. Les méthodes d’extraction comprennent l’hydrodistillation et la distillation assistée par micro-ondes .

Analyse Des Réactions Chimiques

Le levoverbenone subit diverses réactions chimiques, notamment :

Réduction : Il peut être réduit pour former différents isomères ou dérivés.

Substitution : Le levoverbenone peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de recherche scientifique

Le levoverbenone a diverses applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Le levoverbenone est étudié pour son rôle dans les mécanismes de défense des plantes et son interaction avec les phéromones des insectes.

Industrie : Il est utilisé dans la formulation d’huiles essentielles et de parfums en raison de son odeur agréable.

Applications De Recherche Scientifique

Pest Management

Insect Repellent Properties

(-)-Verbenone is primarily recognized for its role as an anti-aggregation pheromone, particularly against bark beetles such as the mountain pine beetle (Dendroctonus ponderosae) and the southern pine beetle (Dendroctonus frontalis). Research indicates that it effectively reduces beetle attacks on trees, making it a crucial tool in forest management.

Efficacy Studies

- Operational Success : Studies have shown that treatments using this compound pouches or SPLAT (a paste formulation) achieve between 85% to 100% effectiveness in preventing beetle attacks. For instance, SPLAT Verb demonstrated a zero percent mortality rate in treated lodgepole pines compared to untreated controls .

- Dose-Response Relationship : Research indicates that the efficacy of this compound varies with release rates. In controlled experiments, significant reductions in beetle captures were observed at release rates of 1.8 mg/24 h or higher .

| Treatment Type | Efficacy Rate (%) | Notes |

|---|---|---|

| Verbenone Pouches | 85-100% | Effective against mountain pine beetles |

| SPLAT Verb | 100% | Zero mortality in treated trees |

| Standard Treatments | Varies | Dependent on application method |

Fragrance and Flavor Industry

This compound is valued for its aromatic properties and is widely used in the fragrance industry. Its pleasant woody scent enhances perfumes and other scented products.

- Fragrance Applications : It serves as a key ingredient in high-end perfumes, contributing to complex scent profiles.

- Flavoring Agent : In the food industry, it is utilized as a natural flavoring agent, appealing to consumers seeking organic products.

Therapeutic Applications

Research has also explored the potential medicinal properties of this compound. Its anti-inflammatory and antiseptic properties suggest various therapeutic applications.

Case Studies

- Neuroprotective Effects : A study on the anticonvulsant activity of this compound indicated that it significantly increased latency to seizure onset in animal models at doses of 200 mg/kg and above, suggesting potential for treating seizure disorders.

- Antifungal Activity : Novel derivatives of this compound have shown significant antifungal activity against species such as Alternaria solani, achieving up to 92.2% inhibition at specific concentrations.

| Application Type | Study Focus | Key Findings |

|---|---|---|

| Neuroprotective Effects | Seizure Disorders | Increased latency to seizure onset |

| Antifungal Activity | Fungal Inhibition | Up to 92.2% inhibition against Alternaria solani |

Mécanisme D'action

Le levoverbenone exerce ses effets principalement par son interaction avec le système respiratoire. Il augmente le volume des sécrétions dans les voies respiratoires, ce qui facilite l’expulsion des mucosités par la toux. Les cibles moléculaires et les voies impliquées comprennent la stimulation des cellules productrices de mucus et l’activation de l’action ciliaire dans les voies respiratoires .

Comparaison Avec Des Composés Similaires

Le levoverbenone est similaire à d’autres terpènes tels que la verbenone, l’α-pinène et la chrysanthénone. Ses propriétés uniques, telles que sa forme isomérique spécifique et sa forte concentration dans l’huile essentielle de romarin, le rendent distinct. La verbenone, par exemple, est utilisée dans la lutte contre les insectes, tandis que le levoverbenone est principalement utilisé comme expectorant .

Les composés similaires comprennent :

- Verbenone

- α-Pinène

- Chrysanthénone

Ces composés partagent des similitudes structurelles mais diffèrent dans leurs applications et effets spécifiques.

Activité Biologique

(-)-Verbenone, a monoterpene ketone derived from various essential oils, has garnered significant attention for its diverse biological activities. This article explores its biological properties, focusing on its anti-cancer, insecticidal, and antimicrobial effects, supported by recent research findings and case studies.

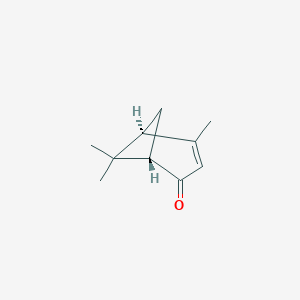

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- IUPAC Name : 2-Methyl-5-(propan-2-ylidene)cyclohexan-1-one

- Molecular Formula : C_{10}H_{14}O

- Molecular Weight : 150.22 g/mol

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. A notable study investigated the derivative SP-8356, which exhibited significant anti-proliferative effects on liver cancer cells. The mechanism of action involves:

- Induction of Apoptosis : SP-8356 triggered programmed cell death in liver cancer cell lines (Huh-7, Hepa1-6, Hep3B).

- Inhibition of Cell Migration : The compound reduced the mobility and invasion capabilities of cancer cells by modulating metastasis-related genes.

- Pathway Inhibition : The activity was linked to the suppression of NF-κB and MAPK signaling pathways, both crucial in cancer progression .

Table 1: Anti-Cancer Efficacy of SP-8356

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Migration Inhibition (%) |

|---|---|---|---|

| Huh-7 | 10 | 70 | 60 |

| Hepa1-6 | 15 | 65 | 55 |

| Hep3B | 12 | 68 | 58 |

Insecticidal Activity

This compound also exhibits insecticidal properties, particularly against agricultural pests. A study synthesized cantharidin-based verbenone derivatives that were evaluated for their larvicidal activity against the diamondback moth (Plutella xylostella). Key findings include:

- Larvicidal Efficacy : Certain derivatives displayed up to 100% mortality at concentrations as low as 10 mg/L after 96 hours.

- Structure-Activity Relationship : The presence of specific functional groups significantly influenced larvicidal activity. For instance, compounds with double bonds between the verbenone moiety and phenyl rings demonstrated enhanced efficacy .

Table 2: Insecticidal Activity of Verbenone Derivatives

| Compound ID | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| 5a | 100 | 13.3 |

| 5b | 100 | 46.7 |

| 5c | 100 | 100 |

Antimicrobial Properties

The antimicrobial potential of this compound has been explored in various studies. It has shown promising results against several fungal pathogens:

- Fungicidal Activity : A derivative exhibited growth inhibition percentages of up to 92.2% against Alternaria solani, outperforming commercial fungicides in some cases.

- Mechanism of Action : The antifungal activity is attributed to disruption of cell membrane integrity and interference with cellular respiration .

Table 3: Antifungal Activity of Verbenone Derivatives

| Pathogen | Compound ID | Inhibition (%) at 50 µg/mL |

|---|---|---|

| Alternaria solani | E4n | 92.2 |

| Physalospora piricola | E4n | 80.0 |

| Cercospora arachidicola | E4n | 76.3 |

Case Studies

- Liver Cancer Study : Research involving SP-8356 demonstrated its potential as a therapeutic agent for liver cancer, highlighting its ability to induce apoptosis and inhibit metastasis through specific signaling pathways .

- Agricultural Application : Field trials using verbenone derivatives showed significant reductions in pest populations, suggesting practical applications in sustainable agriculture .

Propriétés

IUPAC Name |

(1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSCXTJOXBUFGB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]2C[C@@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9035620 | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Minty spicy aroma | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water; soluble in non-polar solvents, Soluble (in ethanol) | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.975-0.981 | |

| Record name | Verbenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1848/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-01-6 | |

| Record name | (S)-Verbenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levoverbenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levoverbenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13391 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | l-Verbenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-3-en-2-one, 4,6,6-trimethyl-, (1S,5S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9035620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pin-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOVERBENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XP0J7754U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (-)-Verbenone acts as a behavioral modifier for bark beetles, disrupting their aggregation behavior. [] While the exact mechanism is not fully elucidated, research suggests that it interferes with the perception or processing of aggregation pheromones like (+)-trans-pityol, leading to a reduction in attraction and interruption of mass attack on trees. [, ]

A: Studies indicate that the anti-aggregation effect of this compound remains unaffected by the presence of (+)-verbenone in a racemic mixture. [] This suggests a specific interaction of this compound with bark beetle olfactory receptors.

A: No, the response to this compound varies among bark beetle species. While it acts as an anti-aggregation pheromone for some species like Dendroctonus ponderosae and Ips perturbatus, [, ] its effect on others, like Dendroctonus brevicomis, may require the presence of additional semiochemicals for effective protection. [, ]

ANone: this compound has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

ANone: While specific spectroscopic data is not detailed in the provided research, being a bicyclic ketone, this compound would exhibit characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group and C-H vibrations. Nuclear magnetic resonance spectroscopy would reveal distinct signals for different proton and carbon environments within the molecule.

A: The stability of this compound under various environmental conditions and its release rate from different delivery systems are crucial factors for its efficacy. Research suggests the need to optimize release rates and device spacing to ensure adequate protection against certain bark beetle species, like Dendroctonus brevicomis. []

A: Yes, this compound is a valuable chiral building block in organic synthesis. It can be transformed into optically pure compounds, including unnatural γ-amino acids, γ-peptides, β-lactams, and pyrrolidines containing a cyclobutane ring. []

A: While the provided research doesn't delve into detailed computational studies on this compound, its interaction with odorant binding proteins (OBPs) has been investigated. For instance, molecular docking and dynamics simulations were used to understand the binding of (S)-(-)-verbenone with FoccOBP3, an OBP from Frankliniella occidentalis. [] These studies can help identify novel insect lures.

A: Research indicates that structural analogs of this compound, particularly those derived from Artemisia aucheri, exhibit significant acaricidal activity against house dust and storage mites. [] This highlights the potential of exploring structural modifications for developing new pest control agents.

A: The addition of an acetophenone moiety to a blend of this compound and green leaf volatiles resulted in a novel four-component blend (Verbenone Plus) that effectively disrupts the attraction of both Dendroctonus brevicomis and Dendroctonus ponderosae. [] This highlights the importance of synergistic effects in enhancing the activity of this compound-based formulations.

ANone: The provided research primarily focuses on the ecological and behavioral aspects of this compound, specifically its role as a semiochemical in bark beetle management and its potential as a starting material in organic synthesis. Detailed information regarding its pharmacological properties, toxicology, drug delivery, formulation, SHE regulations, and other related aspects is not covered in these studies.

A: The research highlights the continued interest in developing this compound as an environmentally friendly alternative to conventional insecticides for managing bark beetle infestations. [] The identification of its anti-aggregation properties and the development of effective formulations represent significant milestones in this field.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.